(4-Ethynylphenyl)boronic acid
Overview
Description
“(4-Ethynylphenyl)boronic acid” is a solid compound with the molecular formula C8H7BO2 and a molecular weight of 145.95 . The IUPAC name for this compound is 4-ethynylphenylboronic acid .
Synthesis Analysis
While specific synthesis methods for “(4-Ethynylphenyl)boronic acid” were not found, it’s known that boronic acids and their derivatives are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling method, which allows the formation of carbon-carbon bonds by coupling boronic acids with organic halides .Molecular Structure Analysis
The InChI code for “(4-Ethynylphenyl)boronic acid” is 1S/C8H7BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,10-11H . This indicates that the compound contains a boronic acid group attached to the 4-position of an ethynylphenyl group .Physical And Chemical Properties Analysis
“(4-Ethynylphenyl)boronic acid” is a solid compound . It has a predicted boiling point of 292.5±42.0 °C and a predicted density of 1.17±0.1 g/cm3 . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Photoluminescence Enhancement in Nanoparticles
4-Ethynylphenylboronic acid is utilized for the functionalization of platinum nanoparticles to enhance their photoluminescence properties. This application is significant in the development of advanced materials with specific optical characteristics .
Synthesis of Supramolecular Light-Harvesting Systems
This compound serves as an intermediate in the synthesis of covalent heterodyads of chlorophyll derivatives, which are applicable as supramolecular light-harvesting systems. These systems are crucial for improving the efficiency of solar energy conversion .
Sensing Applications
Boronic acids, including 4-Ethynylphenylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This property leads to their utility in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .
Pharmaceutical Agents
The compound’s boronic acid moiety makes it a candidate for potential pharmaceutical applications. Boronic acids have been investigated as reversible covalent inhibitors and are increasingly being seen in approved drugs .
Click Chemistry Reactions
In organic chemistry, click reactions are a class of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts. 4-Ethynylphenylboronic acid is applied in the synthesis of compounds containing the boronic acid moiety through click chemistry reactions, highlighting its versatility in chemical synthesis .
Safety And Hazards
“(4-Ethynylphenyl)boronic acid” is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H319 (causes serious eye irritation) and H302 (harmful if swallowed) . The precautionary statements include P305+P351+P338, which advise rinsing cautiously with water in case of eye contact .
Future Directions
While specific future directions for “(4-Ethynylphenyl)boronic acid” were not found, boronic acids and their derivatives have been used in various fields of research. For example, they have been used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties .
properties
IUPAC Name |
(4-ethynylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRYTONNYRBSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634092 | |
Record name | (4-Ethynylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethynylphenyl)boronic acid | |
CAS RN |
263368-72-5 | |
Record name | (4-Ethynylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dihydroxyborophenyl)acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Ethynylphenylboronic acid contribute to the unique properties of the platinum nanoparticles described in the research?
A: 4-Ethynylphenylboronic acid serves as a functional ligand attached to the surface of platinum nanoparticles. [] This molecule plays a crucial role in the nanoparticle's photoluminescent properties. The ethynyl group (-C≡C-) in 4-Ethynylphenylboronic acid, when bound to the platinum surface, forms a conjugated system with the nanoparticle. This conjugation allows for electron delocalization, leading to the observed photoluminescence. [] Additionally, the boronic acid moiety exhibits a high affinity for fluoride ions (F⁻). [] Upon binding with fluoride, the boron atom transitions from sp² to sp³ hybridization, disrupting the conjugated system and causing a quenching effect on the nanoparticle's photoluminescence. [] This selective and sensitive response to fluoride ions makes these functionalized nanoparticles potentially valuable for sensing applications.
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